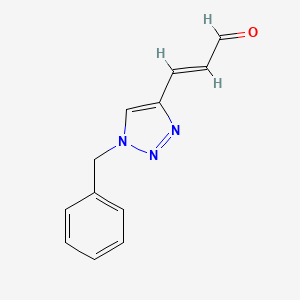
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in click chemistry.
1-Benzyl-4-(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl-1H-1,2,3-triazole: Another triazole derivative with potential bioactivity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
Clave InChI |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)

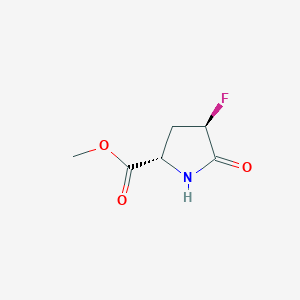
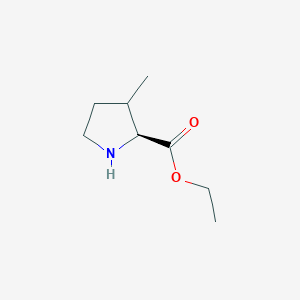
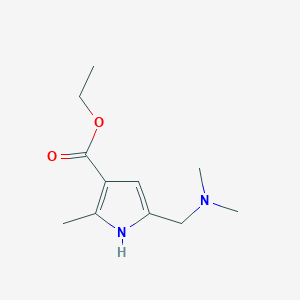

![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
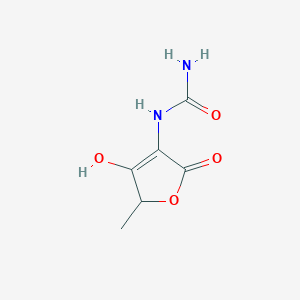
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
